4-(1-(2-(间甲苯基)乙酰)氮杂环丁-3-基)哌嗪-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

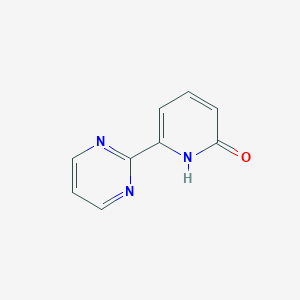

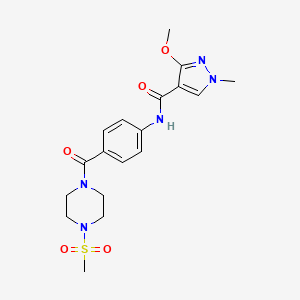

The compound "4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one" is a structurally complex molecule that is part of a broader class of compounds known as azetidin-2-ones or beta-lactams. These compounds are of significant interest due to their biological activities and potential therapeutic applications. The azetidin-2-one core is a feature in many pharmacologically active compounds, and when combined with a piperazine moiety, it can exhibit a range of biological activities, including anti-cancer properties .

Synthesis Analysis

The asymmetric synthesis of azetidin-2-ones, such as the one , has been explored in the literature. A high-yielding method has been developed for the synthesis of 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones, which serve as precursors for various enantiomerically enriched bicyclic azetidin-2-ones. These include piperazine, morpholine, and 1,4-diazepane annulated beta-lactam derivatives. The synthesis involves the hydride reduction of 4-imidoyl-1-(2- and 3-haloalkyl)azetidin-2-ones, which is an efficient method for preparing 2-substituted piperazines .

Molecular Structure Analysis

The molecular structure of "4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one" includes a beta-lactam ring annulated with a piperazine ring. The presence of the m-tolyl group suggests potential steric and electronic effects that could influence the molecule's reactivity and interaction with biological targets. The beta-lactam core is a key structural motif in many antibiotic agents, and its interaction with enzymes involved in bacterial cell wall synthesis is well-documented. The piperazine ring is a versatile moiety that is known to interact with various receptors and enzymes, potentially enhancing the biological activity of the compound .

Chemical Reactions Analysis

The beta-lactam ring is known for its reactivity due to the strain in the four-membered ring and the presence of an amide bond. This reactivity can be harnessed in various chemical reactions, including ring-opening reactions that are often a key step in the mode of action of beta-lactam antibiotics. The piperazine ring can undergo nucleophilic substitution reactions, which can be utilized to modify the structure and potentially alter the pharmacological properties of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one" are not detailed in the provided papers, we can infer that the compound's solubility, stability, and reactivity would be influenced by the functional groups present. The beta-lactam and piperazine rings may confer a degree of polarity to the molecule, affecting its solubility in various solvents. The presence of aromatic and acetyl groups can also influence the compound's lipophilicity, which is an important factor in drug absorption and distribution .

科学研究应用

不对称合成和转化

- 由氮杂环丁-2-酮制备的手性哌嗪和 1,4-二氮杂环戊烷环合 β-内酰胺转化为新型甲氧基哌嗪和二氮杂环戊烷,表明了合成用于生物评估的结构复杂衍生物的潜在途径 (Dekeukeleire 等人,2012)。

抗菌功效

- 由哌嗪合成的含硫新型衍生物表现出抗菌活性,突出了哌嗪衍生物在开发新型抗菌剂中的潜力 (Patel 和 Mistry,2004)。

除草活性及植物生长调节

- 作为潜在除草剂和植物生长调节剂评估的哌嗪衍生物表现出显著活性,表明在农业和植物科学中的应用 (Stoilkova 等人,2014)。

哌嗪衍生物的合成

- 哌嗪衍生物(包括其抗炎和止吐特性)的合成和药理学评估表明了它们在药物化学中的潜在效用 (Mattioda 等人,1975)。

抗癌活性

- 一项将哌嗪与 2-氮杂环丁酮衍生物结合的研究表明,抑制增殖并诱导人宫颈癌 HeLa 细胞凋亡,强调了此类化合物在癌症治疗中的潜力 (Khanam 等人,2018)。

未来方向

The future directions for research on “4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one” and similar compounds could involve further exploration of their biological and pharmacological activity, as well as their therapeutic properties . This could lead to the development of new drugs with improved efficacy and safety profiles.

作用机制

Target of Action

The compound contains an azetidin-2-one moiety, which is a core structure in many biologically active compounds, including life-saving penicillin and cephalosporin antibiotics . The compound also contains an indole moiety, which is found in many important synthetic drug molecules and has been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Without specific studies on this compound, it’s challenging to definitively state which biochemical pathways it might affect. Derivatives of azetidin-2-one and indole have been found to exhibit diversified biological and pharmacological activity .

Result of Action

Compounds containing azetidin-2-one and indole moieties have been found to exhibit a variety of activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .

属性

IUPAC Name |

4-[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-12-3-2-4-13(7-12)8-16(21)19-9-14(10-19)18-6-5-17-15(20)11-18/h2-4,7,14H,5-6,8-11H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVKMLRNRCEOAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CC(C2)N3CCNC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-7-carboxylic acid](/img/structure/B2506369.png)

![1'-(5-phenylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2506370.png)

![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2506371.png)

![N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2506379.png)